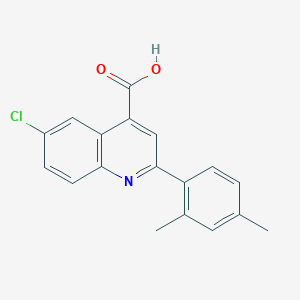

3-ベンジル-7-ヒドロキシ-4-メチル-2H-クロメン-2-オン

概要

説明

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages . The compound 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is known for its potential pharmacological properties and is a subject of interest in medicinal chemistry and synthetic organic chemistry.

科学的研究の応用

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anticoagulant activities.

Industry: The compound is used in the production of optical brighteners, photosensitizers, and fluorescent dyes

作用機序

Target of Action

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to have a wide range of biological and pharmaceutical properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .

Mode of Action

Coumarins, the parent compounds, are known to interact with various biological targets leading to a range of effects .

Biochemical Pathways

Coumarins are known to interact with various biochemical pathways, leading to a range of effects .

Result of Action

Coumarins are known to have a wide range of biological and pharmaceutical properties .

生化学分析

Biochemical Properties

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent. Additionally, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . These interactions can influence the metabolic pathways and efficacy of other compounds.

Cellular Effects

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one has been observed to affect various cellular processes. It can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can modulate gene expression by interacting with transcription factors and altering the expression of genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its binding interactions with biomolecules. It binds to the active site of DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, this compound can act as an inhibitor or activator of various enzymes, depending on the context of the biochemical reaction . For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . The changes in gene expression induced by 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one are mediated through its interaction with transcription factors and regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have revealed that 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can maintain its biological activity and continue to induce apoptosis in cancer cells even after prolonged exposure . The potential for resistance development in microbial populations should be considered in future studies .

Dosage Effects in Animal Models

The effects of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds that compete for the same enzymes, potentially leading to altered pharmacokinetics and drug interactions .

Transport and Distribution

Within cells and tissues, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that can pump the compound out of cells .

Subcellular Localization

The subcellular localization of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is crucial for its activity and function. This compound has been found to localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Additionally, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can be targeted to the nucleus, where it interacts with transcription factors and influences gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

準備方法

The synthesis of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Williamson etherification reaction of 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one with alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF) . Another method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Industrial production methods often employ these synthetic routes under optimized conditions to achieve high yields and purity.

化学反応の分析

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The hydroxyl group at the 7-position can undergo substitution reactions with various electrophiles.

Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins .

類似化合物との比較

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the coumarin ring. Similar compounds include:

4-Hydroxycoumarin: Known for its anticoagulant properties.

7-Hydroxy-4-methylcoumarin: Used as a fluorescent dye and in the synthesis of other coumarin derivatives.

3-(Bromoacetyl)coumarin: Used as a building block for the synthesis of various heterocyclic systems

These compounds share similar core structures but differ in their substitution patterns and resulting biological activities.

特性

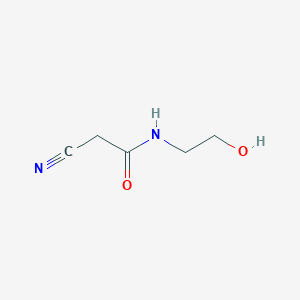

IUPAC Name |

3-benzyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-8-7-13(18)10-16(14)20-17(19)15(11)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFOCEQDKOOOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075361 | |

| Record name | 3-Benzyl-4-methyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-44-2 | |

| Record name | 3-Benzyl-4-methylumbelliferone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-methylumbelliferon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-4-methyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYL-4-METHYLUMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UZY4BZ33H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

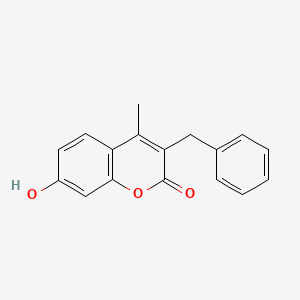

![Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-](/img/structure/B1276934.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)